molecular formula C14H14N2O B11878710 N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine

N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine

Cat. No.: B11878710
M. Wt: 226.27 g/mol
InChI Key: NYANWIMRHIWRKW-UHFFFAOYSA-N
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Description

N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine is a compound that combines the structural features of indole and furan. Indole is a significant heterocyclic system found in many natural products and drugs, while furan is a five-membered aromatic ring containing oxygen. The combination of these two moieties results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine typically involves the reaction of indole derivatives with furan-based intermediates. One common method is the Fischer indole synthesis, where indole is formed by the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The resulting indole derivative can then be reacted with furan-2-amine under suitable conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale reactions. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. For instance, it can inhibit tubulin polymerization by binding to the colchicine binding site on tubulin, preventing microtubule formation and thus inhibiting cell division . This mechanism is particularly relevant in cancer research, where disrupting cell division can lead to the death of rapidly dividing cancer cells.

Comparison with Similar Compounds

  • N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
  • (Z)-N’((1H-indol-3-yl)methylene)nicotinohydrazide
  • 2-((1H-indol-3-yl)thio)-N-benzyl derivatives

Comparison: N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine is unique due to the presence of both indole and furan moieties, which confer distinct chemical reactivity and biological activity. Compared to other indole derivatives, this compound may exhibit different binding affinities and selectivities for biological targets, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(1H-indol-3-ylmethyl)-N-methylfuran-2-amine

InChI

InChI=1S/C14H14N2O/c1-16(14-7-4-8-17-14)10-11-9-15-13-6-3-2-5-12(11)13/h2-9,15H,10H2,1H3

InChI Key

NYANWIMRHIWRKW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CNC2=CC=CC=C21)C3=CC=CO3

Origin of Product

United States

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